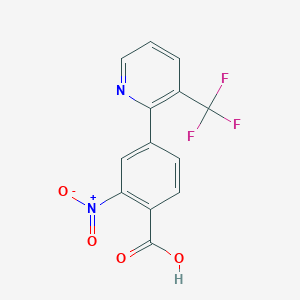

2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid

Description

Properties

IUPAC Name |

2-nitro-4-[3-(trifluoromethyl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2O4/c14-13(15,16)9-2-1-5-17-11(9)7-3-4-8(12(19)20)10(6-7)18(21)22/h1-6H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTPPQDXZZGYCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid (CAS: 573676-07-0) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H7F3N2O4, with a molecular weight of 312.20 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is a critical factor in determining its biological activity and pharmacokinetics .

Research indicates that nitro compounds, including this compound, exhibit a wide spectrum of biological activities such as:

- Antitumoral Activity : Nitro compounds are known to act as hypoxia-activated prodrugs, targeting cancer cells in hypoxic conditions. The presence of nitro groups can enhance the cytotoxic effects against various cancer cell lines .

- Antiparasitic Effects : The compound has shown potential in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. Structural modifications, including the incorporation of pyridyl groups, have been linked to improved potency against resistant strains .

- Anti-inflammatory Properties : Nitro derivatives can inhibit key inflammatory mediators such as iNOS and COX-2. This suggests a role in managing inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies

- Antitumoral Activity : In a study examining the effects of nitro compounds on cancer cells, this compound demonstrated significant cytotoxicity against various tumor cell lines under hypoxic conditions. The mechanism appears to involve the generation of reactive nitrogen species that induce apoptosis in cancer cells .

- Antiparasitic Efficacy : A series of experiments evaluated the activity of this compound against Plasmodium falciparum. The results indicated that derivatives with enhanced lipophilicity exhibited lower EC50 values, suggesting improved potency against malaria parasites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared with three key analogues (Table 1):

| Compound Name | Substituents (Benzoic Acid Derivatives) | Molecular Weight | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 2-Nitro-4-(3-CF₃-pyridin-2-YL)benzoic acid | -NO₂ (2), -CF₃-pyridyl (4), -COOH | 312.21* | Not reported | Pharmaceuticals, research |

| 4-[5-(CF₃)pyrid-2-yl]benzoic acid | -CF₃-pyridyl (4), -COOH | 267.20 | 287.5–293.5 | Chemical synthesis |

| 4-[5-(CF₃)pyrid-2-yl]benzonitrile | -CF₃-pyridyl (4), -CN | 248.20 | 123–124 | Agrochemical intermediates |

| 2-Nitro-4-(CF₃)benzoic acid | -NO₂ (2), -CF₃ (4), -COOH | 235.13 | Not reported | Drug discovery |

Table 1 : Structural and functional comparison of analogues. Data from .

*Estimated based on molecular formula.

Key Observations:

- Substituent Position: The 2-nitro group in the target compound enhances electron-withdrawing effects compared to non-nitrated analogues like 4-[5-(CF₃)pyrid-2-yl]benzoic acid. This increases acidity (pKa) and influences binding in metal complexes .

- Pyridine vs.

- Functional Groups : The carboxylic acid group (-COOH) in the target compound and 4-[5-(CF₃)pyrid-2-yl]benzoic acid facilitates salt formation with metals (e.g., lanthanides), unlike the nitrile (-CN) group in 4-[5-(CF₃)pyrid-2-yl]benzonitrile, which is more reactive in nucleophilic additions .

Physicochemical Properties

- Acidity : The nitro and CF₃ groups act as strong electron-withdrawing substituents, lowering the pKa of the carboxylic acid compared to unsubstituted benzoic acid (pKa ~4.2). This enhances solubility in polar solvents and reactivity in esterification or amidation reactions.

- Melting Points : The high melting point of 4-[5-(CF₃)pyrid-2-yl]benzoic acid (287.5–293.5°C) suggests strong intermolecular interactions (e.g., hydrogen bonding), which may be reduced in the target compound due to steric hindrance from the nitro group .

- Extraction Efficiency : Analogues like benzoic acid derivatives exhibit rapid extraction rates in emulsion liquid membranes due to high distribution coefficients (log P ~1.9–2.5), influenced by substituent hydrophobicity. The nitro and CF₃ groups likely further increase log P, enhancing membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Nitro-4-(3-trifluoromethylpyridin-2-YL)benzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : A two-step approach is typical: (1) nitration of 4-(3-trifluoromethylpyridin-2-YL)benzoic acid using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts, followed by (2) purification via recrystallization. Key parameters include temperature control during nitration and stoichiometric ratios (e.g., 1.2 equivalents HNO₃). Orthogonal experimental designs (e.g., L9 Taguchi arrays) can optimize variables like reaction time, acid concentration, and solvent polarity .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C2, pyridinyl at C4) and assess purity.

- X-ray diffraction (XRD) : Single-crystal XRD with SHELX refinement (SHELXL/SHELXS) resolves bond lengths/angles and confirms regiochemistry. For example, a similar nitrobenzoic acid derivative was characterized with an R-factor < 0.05 using SHELX .

- FT-IR : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and 1700 cm⁻¹ (carboxylic acid C=O) validate functional groups.

Advanced Research Questions

Q. How can multi-objective optimal experimental design (MOO-ED) frameworks improve reaction optimization in flow reactors for scalable synthesis?

- Methodology : MOO-ED balances competing objectives (e.g., yield, cost, safety) by integrating kinetic models and real-time data. For example, a Pareto front analysis can identify optimal conditions (e.g., 60°C, 30-min residence time) in microreactors, as demonstrated in esterification reactions . Apply this to nitration/coupling steps by monitoring heat flow and intermediate stability.

Q. What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental crystallographic data for this compound?

- Methodology :

- Refine computational models using experimental XRD data (e.g., adjusting torsion angles of the trifluoromethylpyridinyl group in Gaussian/ORCA).

- Validate hydrogen-bonding networks via Hirshfeld surface analysis (CrystalExplorer) to reconcile DFT-predicted vs. observed packing motifs .

Q. How can orthogonal impurity profiling methods address batch-to-batch variability in synthesis?

- Methodology :

- HPLC-MS : Use a C18 column (ACN/0.1% TFA gradient) to detect nitro-reduction byproducts (e.g., amine derivatives).

- ICP-OES : Quantify trace metal catalysts (e.g., residual Pd from coupling reactions).

- Orthogonal testing : Cross-validate with ¹⁹F NMR to assess trifluoromethyl group integrity .

Q. What in silico approaches predict the compound’s bioactivity for medicinal chemistry applications?

- Methodology :

- Molecular docking (AutoDock Vina) : Screen against targets like kinase domains (e.g., EGFR) using the pyridinyl moiety as a hinge-binding motif.

- QSAR modeling : Train models on analogues (e.g., 4-(trifluoromethylphenyl)benzoic acids) to predict logP, solubility, and IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data (e.g., in DMSO vs. aqueous buffers)?

- Methodology :

- Solubility parameter analysis : Calculate Hansen parameters (δD, δP, δH) to explain discrepancies. For instance, low aqueous solubility (logS ≈ -4.5) contrasts with high DMSO solubility due to H-bonding with the carboxylic acid group.

- Dynamic light scattering (DLS) : Assess aggregation states in buffer (pH 7.4) to differentiate true solubility vs. colloidal dispersion .

Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Step | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | 0°C, 2 h, HNO₃/H₂SO₄ | 68 | 92.5 |

| Coupling | Pd(OAc)₂, 80°C, 12 h | 75 | 89.8 |

Table 2 : Comparison of Computational vs. Experimental Bond Lengths (Å)

| Bond | DFT (B3LYP/6-31G*) | XRD (SHELX-refined) |

|---|---|---|

| C1–N (NO₂) | 1.47 | 1.49 |

| C4–C (Pyridinyl) | 1.52 | 1.51 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.